2-(Azetidinomethyl)phenyl cyclobutyl ketone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Azetidinomethyl)phenyl cyclobutyl ketone is a compound that can be associated with the broader class of azetidinones, which are four-membered nitrogen-containing beta-lactam rings. These structures are of significant interest due to their presence in various biologically active compounds and their utility in synthetic organic chemistry as intermediates for the synthesis of a wide range of complex molecules.

Synthesis Analysis

The synthesis of related azetidinone compounds has been explored through various methods. For instance, azetidinones can be transformed into unsaturated ketones via ring opening by phosphonate stabilized carbanion followed by Horner-Wadsworth-Emmons olefination, as demonstrated in the formal synthesis of L-erythro-sphingosine and D-lyxo-phytosphingosine . Additionally, enantiomerically pure amino ketones, which are precursors to azetidinones, can be prepared from commercially available starting materials and converted into azetidine-2-carboxylic acids through a series of steps, including photochemical cyclization . The synthesis of azetidinones can also be achieved through the cycloaddition reaction of ketene and methylenimine, which involves a nonsynchronous and concerted mechanism .

Molecular Structure Analysis

The molecular structure of azetidinones is characterized by a four-membered beta-lactam ring. The stability and reactivity of these compounds can be influenced by substituents on the azetidinone ring. For example, the mass spectra of isomeric 1-benzoyl-2-azetidinones suggest that the molecular ion stability and fragmentation patterns are affected by the presence of ketene or substituted ketene groups .

Chemical Reactions Analysis

Azetidinones can undergo various chemical reactions, including cyclization and cycloaddition. Cyclization reactions of azetidinones can lead to the formation of bicyclic beta-lactams, as seen with 4-(3'-butenyl)azetidin-2-one, which forms the carbopenam ring system upon reaction with electrophilic reagents . Cycloaddition reactions are another pathway to synthesize azetidines and pyrrolidines from azetidinones, as demonstrated by the Lewis base-catalyzed reactions of alkynyl ketones with N-tosylimines .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinones and related compounds are influenced by their molecular structure. For instance, the reactivity of azetidinones in cycloaddition reactions can be affected by the substituents on the nitrogen atom, as seen in the synthesis of N-substituted 3-azetidinones from alpha-amino-alpha'-diazomethyl ketones . The mass spectrometric analysis of isomeric azetidinones provides insights into their stability and fragmentation behavior, which are important for their identification and characterization .

科学的研究の応用

Asymmetric Epoxidation Catalysis

Research has shown that ketones containing N-aryl-substituted oxazolidinones, akin to structures involving 2-(Azetidinomethyl)phenyl cyclobutyl ketone, are investigated for their utility in the epoxidation of various olefins. The interaction between the phenyl group of the olefin and the oxazolidinone of the catalyst is key, with electron-withdrawing groups enhancing this interaction. This provides insights into the mechanism of ketone-catalyzed epoxidation and presents these ketones as viable candidates for practical applications in asymmetric synthesis (Shu et al., 2003).

β-Lactam Synthesis

Another significant application involves the synthesis of monocyclic-2-azetidinones from 3-phenyl-2-(1-H-pyrrol-1-yl) propanoic acid, serving as a ketene source. This process highlights the controlled diastereoselectivity achievable through the hindrance in ketene and imines, where specific conditions lead to the exclusive formation of one isomer. This methodology underscores the potential of such ketone derivatives in the streamlined synthesis of β-lactams, pivotal in medicinal chemistry (Behzadi et al., 2015).

Enantioselective Catalysis

The preparation of enantiopure 2-acyl azetidines from 2-cyano azetidines showcases the versatility of these ketones in stereoselective reactions. The transformation into tertiary azetidinic amino alcohols and their application as catalysts for the enantioselective addition of diethylzinc to aldehydes exemplify the role of these compounds in achieving high enantioselectivities in synthetic chemistry (Couty & Prim, 2002).

特性

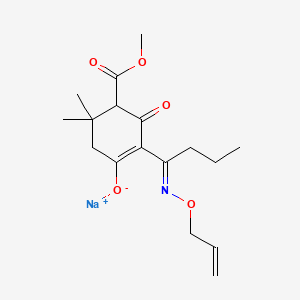

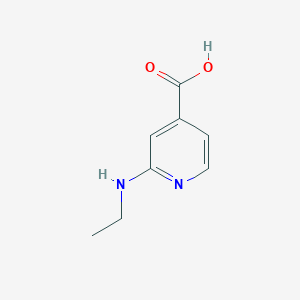

IUPAC Name |

[2-(azetidin-1-ylmethyl)phenyl]-cyclobutylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c17-15(12-6-3-7-12)14-8-2-1-5-13(14)11-16-9-4-10-16/h1-2,5,8,12H,3-4,6-7,9-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINMJRQJGWQVTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=CC=CC=C2CN3CCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643734 |

Source

|

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(cyclobutyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Azetidinomethyl)phenyl cyclobutyl ketone | |

CAS RN |

898755-44-7 |

Source

|

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(cyclobutyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 7-oxo-7-[4-(3-pyrrolinomethyl)phenyl]heptanoate](/img/structure/B1343321.png)